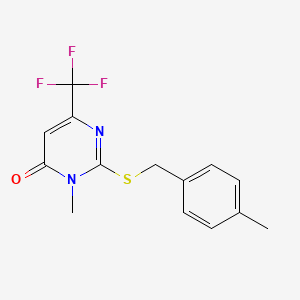

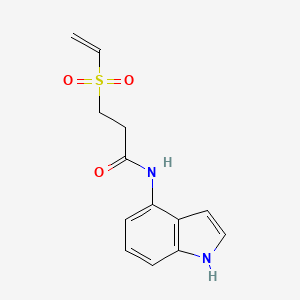

![molecular formula C25H35N3O4S2 B3019824 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 941922-70-9](/img/structure/B3019824.png)

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a structurally complex molecule that appears to be related to a family of compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzo[b]thiophene and carboxamide functionalities are common across several of the papers, suggesting that this compound may have been synthesized as part of research into biologically active molecules.

Synthesis Analysis

The synthesis of related benzo[b]thiophene derivatives is described in several papers. For instance, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines, which are potent urokinase inhibitors, involves a key intermediate that is prepared from 3-fluoroiodobenzene and then subjected to amidination . Another paper describes the synthesis of alkyl 2-aminobenzo[b]thiophene-3-carboxylates through a Gewald three-component reaction followed by dehydrogenation . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to the substituents.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is crucial for their biological activity. The papers indicate that modifications to the aryl group, such as monosubstitution or disubstitution, can significantly enhance the activity of these compounds . Additionally, the presence of a benzo[d][1,3]dioxole group is mentioned to be equivalent to a 4-methyl group in terms of in vitro activity . These insights into the structure-activity relationships are valuable for understanding how changes to the molecular structure can affect the biological properties of the compound.

Chemical Reactions Analysis

The chemical reactivity of benzo[b]thiophene derivatives is highlighted in the context of their biological activities. For example, the synthesis of novel dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides involves a five-step reaction sequence, indicating the complexity of reactions these molecules can undergo . The chemical reactions involved in the synthesis and modification of these compounds are critical for achieving the desired biological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are not explicitly detailed in the provided papers. However, it can be inferred that these properties are tailored to enhance the biological activity and selectivity of the compounds. For instance, the synthesis of small, orally available antagonists for the hNK(2) receptor suggests that the physical properties such as solubility and stability are optimized for oral administration . The chemical properties, such as the presence of specific functional groups, are also designed to interact with biological targets, as seen in the case of urokinase inhibitors .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O4S2/c1-16(2)14-28(15-17(3)4)34(31,32)19-12-10-18(11-13-19)23(29)27-25-22(24(30)26-5)20-8-6-7-9-21(20)33-25/h10-13,16-17H,6-9,14-15H2,1-5H3,(H,26,30)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMMEJOTEBLMFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

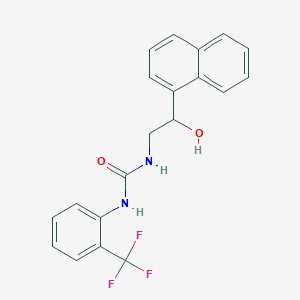

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3019743.png)

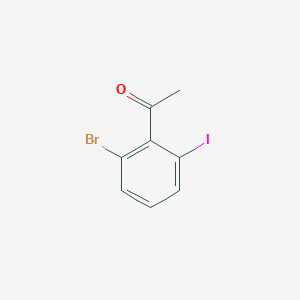

![4-[(2,4-Dichlorophenyl)methyl]-2-phenylthiomorpholine-3,5-dione](/img/structure/B3019745.png)

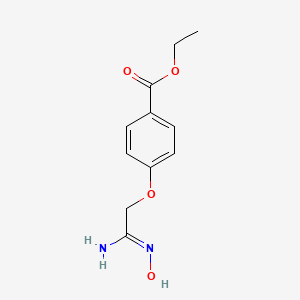

![5-chloro-2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B3019746.png)

![(2Z)-7-(diethylamino)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3019758.png)

![Ethyl (5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B3019762.png)

![5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3019763.png)

![2-ethoxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B3019764.png)